1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine

Description

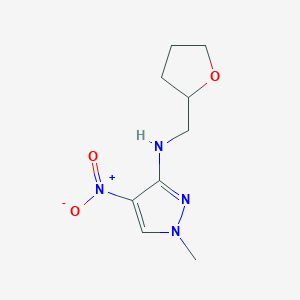

The compound 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine features a pyrazole core substituted with a methyl group at position 1, a nitro group at position 4, and a tertiary amine at position 3 linked to a tetrahydrofuran-2-ylmethyl moiety. The tetrahydrofuran (THF) moiety may enhance solubility due to its oxygen-containing heterocycle, distinguishing it from more hydrophobic substituents in related compounds .

Properties

IUPAC Name |

1-methyl-4-nitro-N-(oxolan-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-12-6-8(13(14)15)9(11-12)10-5-7-3-2-4-16-7/h6-7H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREGVICKMXAHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)NCC2CCCO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrazole derivative followed by the introduction of the tetrahydrofuran-2-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methyl and tetrahydrofuran-2-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity: No direct pharmacological data are available for the target compound, but pyrazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The nitro group may confer antibacterial properties, as seen in nitrofuran analogs.

- Synthetic Challenges : Efficient incorporation of the THF-methylamine group requires optimization of coupling conditions to avoid steric hindrance.

- Comparative Data Needs : Experimental validation of solubility, stability, and bioactivity is critical to distinguish the target from its analogs.

Biological Activity

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by a pyrazole ring with a nitro group and a tetrahydrofuran substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is pivotal in determining its biological activity. It can be represented as follows:

Key Functional Groups:

- Pyrazole Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Nitro Group : Known for its role in biological activity, particularly in antimicrobial action.

- Tetrahydrofuran Substituent : Enhances solubility and may affect the pharmacokinetics of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains using the agar disc-diffusion method. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Proteus mirabilis | 20 | 8 |

These results suggest that the compound could serve as a potent antibacterial agent, particularly against resistant strains.

Antifungal Activity

The antifungal properties of this compound were assessed against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound demonstrated notable antifungal activity, with an IC50 value indicating effective inhibition at low concentrations.

Anticancer Activity

The potential anticancer effects of this compound were evaluated in vitro against several human cancer cell lines, including breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549). The following table summarizes the findings:

| Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 | 5.12 | 10 |

| HT29 | 3.45 | 12 |

| A549 | 6.78 | 8 |

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. The nitro group can undergo reduction to form reactive intermediates that disrupt cellular processes such as DNA synthesis and repair. Additionally, the pyrazole moiety may facilitate binding to target enzymes or receptors involved in cell proliferation and survival.

Case Study: Anticancer Activity in Mice Models

A recent study investigated the anticancer efficacy of this compound in vivo using xenograft models of human tumors in mice. The treated group exhibited significant tumor regression compared to controls, with minimal side effects observed.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant E. coli. Results indicated a substantial reduction in bacterial load in treated mice compared to untreated controls, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.